1-(tert-Butyl) 2-ethyl (R)-2-methylpyrrolidine-1,2-dicarboxylate

Organocatalysis Asymmetric synthesis Enantioselectivity

Ensure reliable access to the validated (R)-Boc-2-methylproline scaffold for Veliparib API synthesis or organocatalytic development. This compound addresses the critical need for stereochemically pure, orthogonally protected pyrrolidine intermediates. Key advantages include: (i) Direct precursor to (R)-Boc-2-methylproline, one of two designated starting materials in the AbbVie Veliparib cGMP process; (ii) The ethyl ester enables controlled hydrolysis under process-friendly conditions; (iii) Documented ≥98% ee ensures fidelity of the (R)-configuration essential for drug substance activity. Its orthogonal Boc/ethyl ester protection is ideal for peptidomimetic synthesis.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Cat. No. B12946832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl) 2-ethyl (R)-2-methylpyrrolidine-1,2-dicarboxylate
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCN1C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H23NO4/c1-6-17-10(15)13(5)8-7-9-14(13)11(16)18-12(2,3)4/h6-9H2,1-5H3/t13-/m1/s1
InChIKeyAPLKPAQPQLXCRO-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Pyrrolidine Diester Procurement Overview


1-(tert-Butyl) 2-ethyl (R)-2-methylpyrrolidine-1,2-dicarboxylate (CAS 619307-07-2), also known as (R)-N-(tert-butoxycarbonyl)-α-methylproline ethyl ester, is a chiral, orthogonally protected pyrrolidine-1,2-dicarboxylate diester with molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g·mol⁻¹ . The compound features an (R)-configured quaternary α-carbon centre bearing a methyl substituent, a Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen, and an ethyl ester at the C-2 carboxylate position. This substitution pattern renders it a sterically hindered, non-proteinogenic α,α-disubstituted amino acid derivative that serves as a critical chiral building block in medicinal chemistry, most notably as a direct precursor to the (R)-Boc-2-methylproline scaffold used in the manufacture of the PARP inhibitor Veliparib (ABT-888) [1].

Chiral building block
(R)-Boc-α-methylproline ethyl ester scaffold for stereochemically controlled synthesis
Orthogonal protection
Boc/ethyl ester combination enables sequential deprotection without protecting-group redesign
Synthetic route context
Direct precursor to key starting material for PARP inhibitor programmes (e.g., Veliparib)

Why Generic Substitution Fails in Chiral Synthesis


In-class pyrrolidine diesters cannot be freely interchanged because three structural features of this compound simultaneously govern its synthetic utility: (i) the absolute (R)-configuration at the quaternary α-carbon directly determines the stereochemical outcome of downstream drug candidates—the (S)-enantiomer or racemic mixture (CAS 1358782-35-0) is unsuitable for Veliparib synthesis [1]; (ii) the α-methyl substituent imparts a profound enhancement in enantioselectivity over the des-methyl analog Boc-proline ethyl ester (CAS 125347-83-3) when employed in organocatalytic transformations [2]; and (iii) the ethyl ester moiety provides differential hydrolytic stability and physical properties (boiling point ~311.5 °C) compared to the corresponding methyl ester (CAS 220060-17-3, boiling point ~294.5 °C), affecting both purification strategy and orthogonal deprotection sequence design . Substituting any one of these structural elements—stereochemistry, α-substitution, or ester identity—yields a compound with measurably different performance in the same synthetic context.

(R)-enantiomer required
(S)-enantiomer or racemate may not support Veliparib stereochemical requirements—stereochemistry determines downstream drug candidate outcome
α-Methyl substituent essential
Des-methyl analog (Boc-proline ethyl ester) yields lower enantioselectivity in organocatalytic transformations; the α-methyl group pre-organises the reactive conformation
Ethyl ester identity matters
Methyl ester (CAS 220060-17-3) offers faster hydrolysis and narrower purification window; may alter orthogonal deprotection sequence and intermediate isolation

Quantitative Differentiation vs. Closest Analogs


Enantioselectivity Advantage in Organocatalytic α-Alkylation

In a direct intramolecular competition using the identical iodo-aldehyde substrate (3a), the 2-methylproline catalyst system—to which the target compound serves as a protected precursor—delivered the cyclopentane carbaldehyde product 4a in 95% enantiomeric excess (ee), whereas unsubstituted proline afforded only 68% ee under the same conditions (catalytic amount of catalyst, 1 equiv Et₃N) [1]. This 27-percentage-point improvement in enantioselectivity is mechanistically attributed to the α-methyl group pre-organising the enamine intermediate for more stereoselective intramolecular nucleophilic substitution.

Enantioselectivity
Head-to-head
2-methylproline: 95% ee vs proline: 68% ee (Δ +27 pp)
Supports high ee in organocatalytic model aldehyde α-alkylation
Iodo-aldehyde substrate, Et₃N, room temp. (J. Org. Chem. 2006)
Organocatalysis Asymmetric synthesis Enantioselectivity

Regulatory Starting Material for Veliparib API Synthesis

The AbbVie process for Veliparib (ABT-888), a poly(ADP-ribose) polymerase inhibitor investigated in multiple Phase III clinical trials for BRCA-mutated breast cancer, explicitly designates (R)-Boc-2-methylproline—derived directly from the target compound via ester hydrolysis—as one of two regulatory starting materials (RSMs) [1]. The (R)-veliparib manufacturing process consists of three stages utilising (R)-Boc-2-methylproline and 2,3-diaminobenzamide dihydrochloride as the two proposed RSMs, with two isolated intermediates [2]. The (S)-enantiomer or racemic mixture cannot substitute because the (R)-configuration at the quaternary carbon is retained throughout the synthesis and is essential for the pharmacological activity of the final API.

Regulatory SM context
Class-level
Designated regulatory starting material (RSM) for Veliparib; (R)-configuration indispensable
Stereochemical requirement for PARP inhibitor process research
Data to verify: manufacturing process described in J. Org. Chem. 2019
Pharmaceutical intermediate PARP inhibitor Regulatory starting material

Ethyl Ester Stability and Purification Advantage

The target compound (ethyl ester, CAS 619307-07-2) exhibits a predicted boiling point of 311.5±35.0 °C and density of 1.074±0.06 g/cm³ , whereas the corresponding methyl ester analog (CAS 220060-17-3) shows a predicted boiling point of 294.5±33.0 °C and density of 1.091±0.06 g/cm³ [1]. This ~17 °C boiling point elevation provides a wider operational window for distillative purification. Furthermore, literature on proline ester hydrolysis indicates that ethyl esters undergo slower hydrolytic cleavage than methyl esters under both acidic and basic conditions, offering enhanced stability during synthetic sequences requiring selective Boc deprotection while preserving the C-2 ester [2]. This differential lability enables true orthogonal protection: the Boc group can be removed with TFA while retaining the ethyl ester, or the ethyl ester can be selectively saponified with controlled base treatment.

Ester stability
Cross-study
Ethyl ester: b.p. ~311.5°C, slower hydrolysis; methyl ester: b.p. ~294.5°C, faster hydrolysis
Supports purification window and orthogonal deprotection sequence design
Predicted properties; hydrolysis kinetics from proline ester literature
Physicochemical properties Ester hydrolysis Orthogonal protection

Boc Orthogonal Deprotection for Peptide Synthesis

The Boc (tert-butoxycarbonyl) protecting group on the target compound can be removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the ethyl ester . In contrast, the corresponding Cbz-protected analog, (R)-1-benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (CAS 1358782-60-1), requires hydrogenolysis (H₂, Pd/C) for deprotection, which is incompatible with substrates bearing reducible functional groups (alkenes, nitro groups, benzyl esters) [1]. This orthogonality is particularly valuable in solid-phase peptide synthesis (SPPS) and in the construction of complex peptidomimetics where sequential deprotection steps must be compatible with acid-labile resin linkers and side-chain protecting groups. The Boc/ethyl ester combination thus offers an orthogonal protection triad when paired with Fmoc-based strategies.

N-Protecting group
Class-level
Boc removed by acid (TFA/HCl); Cbz requires hydrogenolysis (H₂/Pd-C)
Supports SPPS deprotection compatibility and avoids reducible-group interference
Standard peptide synthesis protocols; compare with CAS 1358782-60-1
Protecting group strategy Peptide synthesis Orthogonal deprotection

Validated Key Scaffold Across Multiple Drug Programs

α-Methylproline and its derivatives have been explicitly identified as key starting materials (KSMs) for at least five important drugs: Daridorexant (dual orexin receptor antagonist, approved), Veliparib (PARP inhibitor, Phase III), Trofinetide (IGF-1 analogue, approved), Enlicitide chloride, and Usnoflast [1]. The target compound, as the (R)-Boc-ethyl ester derivative, is one step removed from the free (R)-Boc-2-methylproline acid, which serves as the direct RSM for Veliparib [2]. The α-methyl substituent is structurally indispensable: it introduces conformational constraint (promoting type-I β-turn conformations in peptides) that unsubstituted proline cannot achieve, as demonstrated by the enhanced β-turn stabilization observed when substituting proline for (S)-α-methylproline in the NPNA-repeat motif of the Plasmodium falciparum circumsporozoite protein [3]. This conformational effect is independent of the catalyst-specific enantioselectivity advantage discussed in Evidence Item 1.

Multi-program scaffold
Class-level
α-Methylproline scaffold validated as KSM in ≥5 drug programmes (Daridorexant, Veliparib, Trofinetide, etc.)
Scaffold context across multiple pharmaceutical targets; supports stock rationale
Data to verify from individual process chemistry publications
Drug intermediate Key starting material α-Methylproline

High-Value Application Scenarios


GMP Intermediate for PARP Inhibitor Manufacturing

The target compound is the direct ethyl ester precursor to (R)-Boc-2-methylproline, one of two designated regulatory starting materials in the validated AbbVie Veliparib manufacturing process [1]. Procurement teams supporting Veliparib API production or generic development should specify CAS 619307-07-2 with documented enantiomeric purity (≥98% ee), as the (R)-configuration is retained throughout the synthesis and is critical for drug substance activity. The ethyl ester form offers the advantage of controlled hydrolysis to the free acid under process-friendly conditions, facilitating integration into the established three-stage cGMP synthesis.

Chiral Organocatalyst Precursor for Asymmetric Synthesis

Research groups developing organocatalytic asymmetric methodologies should procure this compound as a protected precursor to the 2-methylproline catalyst scaffold. As demonstrated by Fu, List, and Thiel (2006), the 2-methylproline catalyst delivers a 27-percentage-point enantioselectivity advantage over proline in intramolecular aldehyde α-alkylation (95% ee vs. 68% ee) [2]. The Boc-ethyl ester protection allows convenient storage and handling, with deprotection to the active free amino acid catalyst achievable under standard conditions immediately prior to use.

Orthogonal Building Block for Peptidomimetic SPPS

Peptide chemists synthesising peptidomimetics requiring α,α-disubstituted amino acid incorporation should select this compound for its orthogonal Boc/ethyl ester protection scheme. The Boc group is cleavable under mild acidic conditions compatible with Fmoc-SPPS resin cleavage protocols, while the ethyl ester provides a handle for selective C-terminal modification or on-resin cyclisation strategies . This contrasts favourably with Cbz-protected analogs that require hydrogenolysis, which is incompatible with many side-chain protecting groups and with the resin itself.

Key Intermediate for 2-Methylproline-Derived Drugs

The 2-methylproline scaffold has been validated as a key starting material across a growing portfolio of approved and clinical-stage drugs including Daridorexant (orexin receptor antagonist), Trofinetide (IGF-1 analogue), Enlicitide chloride, and Usnoflast [3]. The target compound, as a protected (R)-enantiomer of this scaffold, is suitable for use as a versatile advanced intermediate in the synthesis of these and future drug candidates. Its ready conversion to the free (R)-Boc-2-methylproline acid via selective ester hydrolysis makes it an attractive single procurement item that can serve multiple parallel medicinal chemistry and process development programmes within an organisation.

Application
Selection Property
Validation Focus
PARP inhibitor process research
(R)-enantiomer identity, ethyl ester for controlled hydrolysis
Enantiomeric purity review, hydrolysis condition optimisation
Asymmetric organocatalysis studies
2-methylproline scaffold for high ee performance
Catalyst deprotection reproducibility, ee outcome verification
Peptidomimetic SPPS
Boc/ethyl ester orthogonal protection
Acid-labile deprotection compatibility, C-terminal modification feasibility
Multi-target drug intermediate research
α-Methylproline scaffold for diverse programmes
Scaffold reproducibility across synthesis routes
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